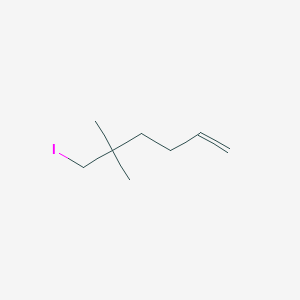

6-Iodo-5,5-dimethylhex-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

77400-57-8 |

|---|---|

Molecular Formula |

C8H15I |

Molecular Weight |

238.11 g/mol |

IUPAC Name |

6-iodo-5,5-dimethylhex-1-ene |

InChI |

InChI=1S/C8H15I/c1-4-5-6-8(2,3)7-9/h4H,1,5-7H2,2-3H3 |

InChI Key |

RQVHXKDIEMPANY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC=C)CI |

Origin of Product |

United States |

Synthetic Methodologies for 6 Iodo 5,5 Dimethylhex 1 Ene

Established Reaction Pathways

Established pathways for synthesizing haloalkanes often rely on nucleophilic substitution or the reduction of more highly halogenated precursors. These methods are foundational in organic synthesis and can be adapted for the specific preparation of 6-Iodo-5,5-dimethylhex-1-ene.

The conversion of one alkyl halide to another is a cornerstone of synthetic organic chemistry. The following section details a specific, albeit complex, transformation starting from a chlorinated precursor.

The transformation of 5-Chloro-5-methylhex-1-ene to this compound represents a halogen exchange (Cl to I) coupled with a structural rearrangement. The specified combination of reagents—Lithium Aluminum Hydride (LAH), Iodine (I₂), Magnesium (Mg), and Triphenylphosphine (B44618) (PPh₃)—is highly unusual for a single-pot reaction and does not correspond to a standard named reaction. It more likely represents a multi-step process or a specialized procedure where the reagents perform distinct roles.

A common and direct method for converting an alkyl chloride to an alkyl iodide is the Finkelstein reaction . nih.govlibretexts.org This reaction typically involves treating the alkyl chloride with sodium iodide (NaI) in a solvent like acetone. The equilibrium is driven forward by the precipitation of the poorly soluble sodium chloride. libretexts.orgpearson.com For less reactive halides, such as the neopentyl-type chloride in the precursor, more forceful conditions or catalysts may be required. pearson.comrsc.org

Given the specified reagents, a plausible, though complex, sequence of reactions can be hypothesized:

Grignard Reagent Formation and Iodination : A potential pathway involves the formation of a Grignard reagent from the chloro-precursor using magnesium metal. This organometallic intermediate could then react with iodine (I₂) to form the carbon-iodine bond. quora.com However, the stability of a Grignard reagent with a nearby double bond could be a concern.

Role of Triphenylphosphine and Iodine : The combination of PPh₃ and I₂ forms iodotriphenylphosphonium iodide, the key reagent in the Appel reaction , which is standard for converting alcohols to alkyl iodides. khanacademy.org Its direct role in converting an alkyl chloride is not standard, suggesting it might be used in an alternative pathway starting from an alcohol precursor.

Role of Lithium Aluminum Hydride (LAH) : LAH is a potent reducing agent. Its inclusion is perplexing, as it typically reduces alkyl halides to the corresponding alkane. However, some specialized reactions use LAH in radical processes. One study noted the formation of carbene-derived products from this compound upon reaction with LAH, suggesting that radical intermediates are involved.

The direct, one-pot synthesis using this specific cocktail of reagents remains outside the scope of well-established, general-purpose synthetic methods. The reaction likely involves a highly specialized, multi-step procedure tailored for this specific transformation.

Another synthetic strategy begins with a geminal dihalide, specifically 6,6-Diiodo-5,5-dimethyl-1-hexene. This approach involves the selective reduction of the diiodo group to a mono-iodo functional group.

The synthesis would proceed in two main stages:

Formation of the Geminal Diiodide : The precursor, 6,6-diiodo-5,5-dimethyl-1-hexene, would first need to be synthesized. This can typically be achieved from the corresponding aldehyde (5,5-dimethylhex-1-enal) through its reaction with hydrazine (B178648) to form a hydrazone, followed by treatment with iodine under basic conditions (e.g., the Barton vinyl iodide synthesis).

Selective Monoreduction : The key step is the selective reduction of the geminal diiodide to the target monoiodide. This is a significant challenge, as over-reduction to the corresponding alkane (5,5-dimethylhex-1-ene) is a common side reaction. While powerful reducing agents like LAH would likely lead to the alkane, more controlled reducing agents are required. Organotin hydrides, such as tributyltin hydride (Bu₃SnH), are well-known reagents for radical-based dehalogenations and can be used to reduce alkyl halides. organic-chemistry.orgpearson.com By carefully controlling the stoichiometry (using one equivalent of the hydride), it is possible to achieve selective monoreduction of a geminal dihalide.

Table 1: Hypothetical Reaction Conditions for Geminal Diiodide Reduction

| Step | Reagent | Solvent | Temperature | Outcome |

| 1 | Hydrazine, then I₂, Base | THF/Ethanol | 0 °C to RT | 6,6-Diiodo-5,5-dimethyl-1-hexene |

| 2 | Tributyltin Hydride (1 eq.), AIBN (cat.) | Toluene | 80-110 °C | This compound |

This table presents a plausible, generalized route based on established chemical principles for this transformation.

Reduction of Halogenated Precursors

Exploration of Alternative Synthetic Routes and Precursor Compounds

Beyond the pathways involving halogenated precursors, other synthetic routes can be envisioned that utilize different starting materials and reaction types. These alternatives can offer advantages in terms of availability of starting materials, reaction efficiency, and selectivity.

Synthesis from 5,5-Dimethylhex-1-en-6-ol

A highly practical and common alternative route is the conversion of a primary alcohol to a primary iodide. The required precursor for this pathway would be 5,5-dimethylhex-1-en-6-ol . This alcohol can be converted to the target compound, this compound, using the Appel reaction . khanacademy.orgorganic-chemistry.org

This reaction involves treating the alcohol with a combination of triphenylphosphine (PPh₃) and iodine (I₂). The reaction proceeds via an intermediate alkoxyphosphonium salt, which is then displaced by the iodide ion in an Sₙ2 reaction. This method is generally high-yielding and occurs under mild conditions, making it a favorable choice for laboratory-scale synthesis.

Table 2: Typical Appel Reaction Conditions

| Precursor | Reagents | Solvent | Temperature | Product |

| 5,5-Dimethylhex-1-en-6-ol | Triphenylphosphine, Iodine, Imidazole | Dichloromethane/Acetonitrile | 0 °C to RT | This compound |

Synthesis from 5,5-Dimethylhex-1-yne

Another potential precursor is the terminal alkyne, 5,5-dimethylhex-1-yne . The synthesis of the target molecule from this alkyne requires a hydroiodination reaction that adds H-I across the triple bond. The challenge lies in controlling the regioselectivity of the addition.

Markovnikov Addition : Standard hydrohalogenation of a terminal alkyne with H-I typically follows Markovnikov's rule, placing the iodide on the more substituted carbon, which would yield the undesired 2-iodo-5,5-dimethylhex-1-ene. libretexts.orgkhanacademy.orglumenlearning.com

Anti-Markovnikov Addition : To obtain the desired terminal iodide (1-iodoalkene), an anti-Markovnikov addition is necessary. This can be achieved through several modern synthetic methods:

Hydroboration/Iodination : The alkyne can undergo hydroboration using a sterically hindered borane (B79455) (e.g., disiamylborane (B86530) or 9-BBN) to form a vinylborane (B8500763) intermediate with boron at the terminal position. masterorganicchemistry.comyoutube.com Subsequent treatment of this intermediate with iodine and a base (like sodium hydroxide) yields the terminal vinyl iodide.

Radical Addition : The radical addition of hydrogen iodide can lead to the anti-Markovnikov product. libretexts.orglumenlearning.com This is more commonly performed with HBr in the presence of peroxides, but similar principles can be applied. libretexts.org

Transition-Metal Catalysis : Recent advances have led to rhodium-catalyzed anti-Markovnikov hydroiodination of terminal alkynes, providing a direct route to the desired products. nih.gov

These alternative routes highlight the versatility of modern organic synthesis in accessing specific target molecules like this compound.

Mechanistic Investigations of 6 Iodo 5,5 Dimethylhex 1 Ene Reactivity

Reactions with Lithium Dialkylamides (e.g., Lithium Diisopropylamide, LDA)

Lithium dialkylamides are strong, sterically hindered bases commonly used in organic synthesis. Their reactions with alkyl halides, such as 6-Iodo-5,5-dimethylhex-1-ene, can proceed through various competing pathways.

Concurrent Radical, Carbanion, and Carbene Pathways in Tetrahydrofuran (B95107) (THF)

In the solvent tetrahydrofuran (THF), the reaction of this compound with lithium diisopropylamide (LDA) is not straightforward. Evidence suggests the simultaneous operation of radical, carbanion, and carbene intermediates. The distribution of products is influenced by the specific lithium dialkylamide used and the reaction conditions. These complex pathways highlight the multifaceted nature of what might appear to be a simple dehydrohalogenation reaction.

Comparative Mechanistic Studies with Bromo, Chloro, and Tosylate Derivatives

To better understand the role of the leaving group, comparative studies have been conducted with the corresponding bromo, chloro, and tosylate derivatives of 5,5-dimethylhex-1-ene. Research has shown that 6,6-diido-5,5-dimethylhex-1-ene reacts with lithium diisopropylamide via an electron-transfer mechanism. In contrast, the dichloro analogue primarily undergoes a standard acid-base reaction with LDA. epdf.pub This difference in reactivity underscores the influence of the halogen on the preferred mechanistic pathway.

Evidence for Single Electron Transfer as a Dominant Pathway

A significant body of evidence points towards single electron transfer (SET) as a key mechanistic step in the reaction of this compound with certain reagents. molaid.com For instance, when comparing the reactions of 6,6-diido-5,5-dimethylhex-1-ene with lithium diisopropylamide and sodium diphenylphosphide, the product distribution is similar to that observed with lithium naphthalenide, a known one-electron reductant. epdf.pub This similarity strongly suggests that the reactions with LDA and sodium diphenylphosphide also proceed through an SET pathway. epdf.pub In contrast, the dichloro analogue only shows evidence of an SET mechanism with sodium diphenylphosphide, behaving as a simple base with LDA. epdf.pub

Intramolecular Cyclization Reactions

The structure of this compound, with a terminal double bond and a primary alkyl iodide, makes it an excellent substrate for studying intramolecular cyclization reactions.

Radical Cyclization Pathways Leading to Cyclic Products (e.g., 1,1,3-trimethylcyclopentane)

Under radical conditions, the 5-hexenyl radical generated from this compound can undergo intramolecular cyclization. This process typically leads to the formation of a five-membered ring, a favored pathway in radical chemistry. The resulting cyclized radical can then be trapped to give stable products. For example, the cyclization of the related 2,2,5-trimethylhex-5-enyl radical yields 1,1,3,3-tetramethylcyclopentane. researchgate.net The study of such cyclizations provides valuable kinetic data and insights into the factors that control the regioselectivity of radical additions.

Influence of the Gem-Dialkyl Effect (Thorpe-Ingold Effect) on Cyclization Kinetics and Stereoselectivity

The presence of the gem-dimethyl group at the 5-position of the hexenyl chain significantly influences the rate and stereoselectivity of cyclization reactions. This phenomenon is known as the Thorpe-Ingold effect or the gem-dialkyl effect. wikipedia.orgchem-station.com The effect proposes that the steric bulk of the gem-dialkyl group compresses the bond angle between the reacting centers, bringing them closer together and thus accelerating the rate of cyclization. wikipedia.orgchem-station.com This pre-organization of the molecule into a more reactive conformation can also enhance the stereoselectivity of the ring-closing step. ucla.edu The Thorpe-Ingold effect is a general principle that finds wide application in the synthesis of cyclic molecules, including those with three, four, five, and six-membered rings. magtech.com.cnlucp.net While originally attributed to a decrease in the internal bond angle, later studies have also highlighted the role of decreased conformational freedom in explaining this rate enhancement. chem-station.com

Interactive Data Table: Product Distribution in the Reaction of 6,6-dihalo-5,5-dimethylhex-1-ene with Various Reagents

| Substrate | Reagent | Dominant Pathway |

| 6,6-diiodo-5,5-dimethylhex-1-ene | Lithium Diisopropylamide | Electron Transfer epdf.pub |

| 6,6-dichloro-5,5-dimethylhex-1-ene | Lithium Diisopropylamide | Acid-Base epdf.pub |

| 6,6-diiodo-5,5-dimethylhex-1-ene | Sodium Diphenylphosphide | Electron Transfer epdf.pub |

| 6,6-dichloro-5,5-dimethylhex-1-ene | Sodium Diphenylphosphide | Electron Transfer epdf.pub |

| 6,6-dihalo-5,5-dimethylhex-1-ene | Lithium Naphthalenide | Electron Transfer epdf.pub |

Fragmentation Pathways and Product Distribution

The fragmentation of this compound can proceed through different pathways depending on the reaction conditions, such as the presence of radical initiators, bases, or specific catalysts. These pathways often dictate the final product distribution.

Under radical conditions, the relatively weak carbon-iodine bond is prone to homolytic cleavage, generating a primary alkyl radical. This radical can undergo several subsequent reactions. One common pathway is intramolecular cyclization, where the radical attacks the terminal double bond. This can lead to the formation of five- or six-membered rings. For instance, in reactions analogous to those of 6-bromohex-1-ene, a (cyclopentylmethyl) radical can be formed, which can then be trapped to yield products like (phenylmethyl)cyclopentane when a phenyl source is present. researchgate.net The distribution between direct reduction products and cyclized products is influenced by the reaction kinetics and the concentration of trapping agents. researchgate.net

In the presence of a base, elimination reactions can occur, leading to the formation of dienes. However, a more complex fragmentation can be induced. For example, in reactions involving homoallylic alcohols, a base can promote Cα–Cβ bond cleavage following an initial radical addition to the double bond, leading to allylated products. nih.gov

The product distribution is also sensitive to the type of catalyst used. For instance, iodine-catalyzed reactions of homoallylic alcohols in the presence of aldehydes can lead to the formation of 4-iodo-tetrahydropyrans. mdpi.com The yield of these products is directly related to the amount of iodine used, suggesting a catalytic cycle where iodine is regenerated. mdpi.com In some cases, iodine-induced fragmentation can generate formaldehyde, which can then participate in subsequent Prins cyclizations. mdpi.com

The ozonolysis of alkenes represents another fragmentation pathway. For alkenes with a similar structure, such as 3,3-dimethyl-1-butene, the fragmentation of the primary ozonide leads to a specific distribution of carbonyl compounds and Criegee intermediates. whiterose.ac.ukcopernicus.org The yields of these products are influenced by the substitution pattern around the double bond. whiterose.ac.uk

The following table summarizes potential fragmentation pathways and the types of products observed in reactions involving this compound and related homoallylic systems.

Table 1: Fragmentation Pathways and Product Distribution

| Reaction Condition | Key Fragmentation Pathway | Major Product Types |

|---|---|---|

| Radical Initiation | Homolytic C-I bond cleavage, intramolecular cyclization | Cyclized alkanes (e.g., cyclopentane (B165970) derivatives), reduced alkanes |

| Base Promotion | Elimination, Cα–Cβ bond cleavage | Dienes, allylated compounds nih.gov |

| Iodine Catalysis | Iodocyclization, Prins cyclization | Iodo-substituted heterocycles (e.g., 4-iodo-tetrahydropyrans) mdpi.com |

| Ozonolysis | Primary ozonide fragmentation | Carbonyls, Criegee intermediates whiterose.ac.ukcopernicus.org |

Identification and Characterization of Reaction Intermediates

The identification and characterization of transient intermediates are crucial for understanding the reaction mechanisms of this compound. Various spectroscopic and computational methods are employed for this purpose.

In radical reactions, the primary intermediate is the 5,5-dimethylhex-1-en-6-yl radical , formed by the homolysis of the C-I bond. The existence of such radical intermediates is often confirmed through radical clock experiments. researchgate.net For example, the use of a substrate with a cyclopropylmethyl group, which undergoes rapid ring-opening if a radical is formed, can provide evidence for a radical mechanism. researchgate.net The subsequent cyclized radical, the (1,1-dimethyl-2-vinyl)cyclopentylmethyl radical , is another key intermediate leading to five-membered ring products. These radicals are typically short-lived and are characterized indirectly through the final product structures or by trapping experiments. researchgate.net

In reactions catalyzed by hypervalent iodine reagents, λ³-iodane intermediates can be formed. rsc.org These intermediates are activated by Lewis acids, facilitating electrophilic addition to the double bond. rsc.org The subsequent intramolecular nucleophilic attack leads to cyclized products. rsc.org

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction intermediates and transition states. rsc.orgnih.gov DFT calculations can provide insights into the geometries and energies of proposed intermediates, helping to distinguish between different mechanistic pathways, such as radical versus cationic cyclization. rsc.org For instance, in tandem reactions of related β-keto esters, DFT studies have been used to elucidate the structure of zinc organometallic intermediates. nih.gov

Spectroscopic techniques like NMR can be used to characterize more stable intermediates. In some cases, low-temperature NMR can allow for the direct observation of reactive species. nih.gov

The following table outlines some of the key reaction intermediates in the reactivity of this compound and their methods of characterization.

Table 2: Identification and Characterization of Reaction Intermediates

| Intermediate | Formation Pathway | Characterization Method(s) |

|---|---|---|

| 5,5-Dimethylhex-1-en-6-yl radical | Homolytic C-I bond cleavage | Radical clock experiments, trapping experiments, product analysis researchgate.net |

| (1,1-Dimethyl-2-vinyl)cyclopentylmethyl radical | Intramolecular radical cyclization | Product analysis, computational studies researchgate.net |

| λ³-Iodane species | Reaction with hypervalent iodine reagents | Mechanistic studies with Lewis acids, computational studies rsc.org |

| Organometallic intermediates (e.g., organozinc) | Reaction with metals/organometallic reagents | DFT calculations, NMR spectroscopy nih.gov |

| Criegee intermediates | Ozonolysis | Product analysis, spectroscopic studies of stabilized CIs whiterose.ac.ukresearchgate.net |

Applications of 6 Iodo 5,5 Dimethylhex 1 Ene in Complex Molecule Synthesis

As a Precursor in Carbon-Carbon Bond Forming Reactions

The dual functionality of 6-iodo-5,5-dimethylhex-1-ene makes it an attractive substrate for a variety of carbon-carbon bond-forming reactions, enabling the construction of intricate molecular skeletons.

Coupling Reactions with Phosphine (B1218219) Derivatives and Enolates

The primary iodide in this compound is a suitable electrophile for coupling with various nucleophiles. While direct coupling with phosphine derivatives to form new C-P bonds is a specialized area, the reaction of alkyl halides with enolates is a cornerstone of organic synthesis.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. While typically employing organometallic reagents, the coupling of enolates with alkyl halides can also be achieved. For instance, palladium-catalyzed enolate arylation is a key step in the synthesis of isoquinolines, where an enolate couples with an aryl halide. rsc.org By analogy, the reaction of this compound with a ketone or ester enolate, potentially under palladium or nickel catalysis, could lead to the formation of a new carbon-carbon bond, elongating the carbon chain and introducing further functionality.

The following table illustrates a general, analogous example of an enolate alkylation reaction.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| Alkyl Iodide | Ketone Enolate | LDA | Alkylated Ketone |

In such a reaction, the enolate, a soft nucleophile, would attack the electrophilic carbon of the C-I bond in this compound, displacing the iodide and forming the new C-C bond. The choice of base and reaction conditions would be crucial to control the regioselectivity of enolate formation and prevent side reactions.

Utilization in Annulation and Cyclization Reactions

The presence of both an alkyl iodide and a terminal alkene within the same molecule makes this compound a prime candidate for intramolecular cyclization reactions, leading to the formation of cyclic compounds.

Radical Cyclizations:

A common strategy for the cyclization of haloalkenes is through a radical pathway. nih.govwikipedia.org The carbon-iodine bond is relatively weak and can be homolytically cleaved using radical initiators like tributyltin hydride or, more recently, through tin-free methods involving photoredox catalysis. rsc.orgresearchgate.net In the case of this compound, the generation of a primary radical at the C6 position would be followed by an intramolecular attack on the terminal double bond. According to Baldwin's rules, a 5-exo-trig cyclization would be favored, leading to the formation of a five-membered ring containing a methylcyclopentane (B18539) moiety. The resulting cyclized radical could then be trapped by a hydrogen atom donor to yield the final product.

The general mechanism for such a radical cyclization is depicted below:

| Step | Description |

| 1. Initiation | Generation of a radical at the carbon bearing the iodine. |

| 2. Cyclization | Intramolecular attack of the radical on the alkene (5-exo-trig favored). |

| 3. Propagation | Abstraction of a hydrogen atom to yield the cyclized product. |

Heck Reaction:

The intramolecular Heck reaction is another powerful tool for the formation of cyclic structures from haloalkenes. chim.itwikipedia.orgorganicreactions.org This palladium-catalyzed reaction involves the oxidative addition of the C-I bond to a Pd(0) complex, followed by intramolecular migratory insertion of the alkene into the carbon-palladium bond. A subsequent β-hydride elimination would then yield the cyclized product and regenerate the Pd(0) catalyst. For this compound, a 5-exo-trig cyclization would again be the favored pathway, leading to a substituted methylcyclopentene derivative. koreascience.kr

The following table outlines a representative intramolecular Heck reaction.

| Substrate | Catalyst System | Product Type |

| ω-Iodoalkene | Pd(OAc)₂, PPh₃, Base | Cyclized Alkene |

Transformations to Other Bifunctional Organic Molecules

The functional groups of this compound can be selectively transformed to generate other valuable bifunctional molecules, expanding its synthetic utility.

Derivatization to 5,5-dimethyl-1-hexene

The selective removal of the iodine atom to yield 5,5-dimethyl-1-hexene represents a key transformation. This can be achieved through various reductive dehalogenation methods. A classic approach involves the use of tributyltin hydride in a radical-mediated reduction. However, due to the toxicity of tin reagents, tin-free methods are increasingly preferred. rsc.orgresearchgate.net These can include catalytic hydrogenation under alkaline conditions or the use of silanes as hydride sources in the presence of a suitable catalyst. nih.gov For instance, visible-light-mediated photoredox catalysis can be employed to reduce unactivated alkyl iodides. nih.gov

Potential in Stereoselective and Asymmetric Synthesis

The prochiral nature of the double bond in this compound and the potential for creating new stereocenters during cyclization reactions highlight its potential in stereoselective and asymmetric synthesis.

Asymmetric Cyclizations:

The intramolecular Heck reaction can be rendered enantioselective by employing chiral phosphine ligands with the palladium catalyst. capes.gov.brnih.gov This would allow for the formation of an enantioenriched methylcyclopentene derivative from this compound.

Similarly, asymmetric iodocyclization, a powerful method for constructing chiral heterocycles, could be conceptually applied. nih.govacs.org While this compound itself is already iodinated, analogous reactions involving the corresponding alcohol (6-hydroxy-5,5-dimethylhex-1-ene) could be envisioned. In such a reaction, a chiral catalyst would control the facial selectivity of the iodonium (B1229267) ion formation on the double bond, leading to a stereoselective intramolecular cyclization by the hydroxyl group.

Asymmetric Dihydroxylation and Hydroboration:

The terminal alkene of this compound is a handle for introducing stereocenters via established asymmetric transformations. For example, asymmetric dihydroxylation would yield a diol with two new stereocenters. Furthermore, asymmetric hydroboration of the double bond, followed by oxidation, would lead to a chiral alcohol. The enantioselectivity of these reactions could be influenced by the bulky dimethyl group. Asymmetric hydroboration/cyclization of 1,6-enynes has been shown to proceed with high enantioselectivity, suggesting that similar control could be achievable with dienes like a derivative of this compound. acs.org

The following table summarizes some potential stereoselective transformations of a substrate like this compound or its derivatives.

| Reaction Type | Reagents | Potential Chiral Product |

| Asymmetric Heck Cyclization | Pd(0) with Chiral Ligand | Enantioenriched Cyclopentene |

| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand | Chiral Diol |

| Asymmetric Hydroboration | Chiral Borane (B79455), then H₂O₂ | Chiral Alcohol |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Iodo 5,5 Dimethylhex 1 Ene and Its Reaction Products

Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify individual components of a mixture. For a pure sample of 6-iodo-5,5-dimethylhex-1-ene, GC-MS analysis provides crucial information about its molecular weight and the fragmentation patterns that offer clues to its structure.

The molecular weight of this compound is 238.11 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 238. This peak, representing the intact molecule that has lost one electron, confirms the molecular weight.

The fragmentation of the molecular ion is highly predictable based on the structure of the compound. The carbon-iodine bond is the weakest bond in the molecule, making the loss of an iodine radical (I•, mass = 127) a primary and highly favorable fragmentation pathway. This would result in a prominent peak at m/z 111, corresponding to the C₈H₁₅⁺ carbocation (5,5-dimethylhex-1-en-6-yl cation).

Further fragmentation of the C₈H₁₅⁺ fragment would likely involve the loss of stable neutral molecules. A characteristic fragmentation for neopentyl-like structures is the loss of a tert-butyl group. The cleavage of the C4-C5 bond would result in the formation of a tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57, which is often a very stable and abundant fragment. The corresponding radical fragment would have an m/z of 54. Another likely fragmentation is the loss of an alkene, such as propene (C₃H₆, mass = 42), from the main chain.

Expected Key Fragmentation Peaks for this compound:

m/z 238: Molecular ion [C₈H₁₅I]⁺•

m/z 111: [M - I]⁺, loss of iodine radical

m/z 57: tert-butyl cation [C(CH₃)₃]⁺

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Structural Formula | Notes |

| 238 | Molecular Ion | [C₈H₁₅I]⁺• | Confirms molecular weight. |

| 111 | [M - I]⁺ | [C₈H₁₅]⁺ | Result of the cleavage of the weak C-I bond. |

| 57 | tert-butyl cation | [C(CH₃)₃]⁺ | A common and stable fragment for neopentyl systems. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its alkene and alkyl iodide functionalities.

The key functional groups and their expected absorption regions are:

Alkene (=C-H and C=C bonds): The terminal vinyl group gives rise to several distinct vibrations. The =C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, usually in the range of 3050-3100 cm⁻¹. The C=C stretching vibration is expected to produce a medium-intensity peak around 1640 cm⁻¹. Additionally, strong out-of-plane bending (wagging) vibrations for the terminal =CH₂ group are expected around 910 cm⁻¹ and 990 cm⁻¹.

Alkane (C-H bonds): The molecule contains several sp³-hybridized carbon atoms with C-H bonds. These will produce strong stretching absorptions in the region of 2850-3000 cm⁻¹.

Carbon-Iodine (C-I) bond: The C-I bond is a heavy single bond, and its stretching vibration absorbs in the far-infrared or low-frequency region of the spectrum, typically between 500 and 600 cm⁻¹. The presence of a peak in this region is a strong indicator of an iodoalkane.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3050 - 3100 | =C-H Stretch | Alkene | Medium |

| 2850 - 3000 | C-H Stretch | Alkane | Strong |

| 1640 | C=C Stretch | Alkene | Medium |

| 990 and 910 | =C-H Bend (out-of-plane) | Terminal Alkene | Strong |

| 500 - 600 | C-I Stretch | Alkyl Iodide | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, integration, and coupling patterns in both ¹H and ¹³C NMR spectra, the precise connectivity and environment of each atom can be determined.

¹H NMR Spectrum (Predicted) The proton NMR spectrum of this compound would show distinct signals for each unique proton environment.

Vinyl Protons (H-1, H-2): The three protons on the double bond will be the most downfield. The internal proton (H-2) will appear as a complex multiplet due to coupling with the two terminal protons (H-1) and the adjacent methylene (B1212753) protons (H-3). The two terminal protons (H-1) are diastereotopic and will appear as distinct multiplets. Expected chemical shift region: 4.9-5.9 ppm.

Iodomethyl Protons (H-6): The two protons on the carbon bearing the iodine atom are significantly deshielded by the electronegative iodine. They would appear as a singlet since the adjacent carbon (C-5) is a quaternary carbon with no protons to couple with. Expected chemical shift: ~3.2 ppm.

Allylic Protons (H-3): These protons are adjacent to the double bond and will appear as a multiplet around 2.1 ppm.

Alkyl Protons (H-4): The methylene protons at the C-4 position would appear as a triplet around 1.6 ppm.

Dimethyl Protons (H-7): The six protons of the two methyl groups attached to the quaternary carbon (C-5) are equivalent and will appear as a sharp singlet, further upfield, around 1.0 ppm.

¹³C NMR Spectrum (Predicted) The ¹³C NMR spectrum will show eight distinct signals, one for each carbon atom in a unique chemical environment.

Alkene Carbons (C-1, C-2): These will appear in the typical alkene region, with the terminal C-1 around 114 ppm and the internal C-2 around 139 ppm.

Iodinated Carbon (C-6): The carbon directly attached to the iodine atom is heavily influenced by the heavy atom effect and will appear at a very upfield chemical shift, expected to be in the range of 5-15 ppm.

Quaternary Carbon (C-5): The quaternary carbon will have a characteristic shift around 35-40 ppm.

Alkyl Carbons (C-3, C-4, C-7): The remaining alkyl carbons will appear in the upfield region of the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C-1 (=CH₂) | 4.9 - 5.1 (m, 2H) | ~114 |

| C-2 (-CH=) | 5.7 - 5.9 (m, 1H) | ~139 |

| C-3 (-CH₂-) | ~2.1 (m, 2H) | ~30 |

| C-4 (-CH₂-) | ~1.6 (m, 2H) | ~42 |

| C-5 (-C(CH₃)₂-) | - | ~38 |

| C-6 (-CH₂I) | ~3.2 (s, 2H) | ~10 |

| C-7 (-CH₃) | ~1.0 (s, 6H) | ~29 |

Mechanistic Insights from Reaction Monitoring

Spectroscopic techniques are vital for monitoring the progress of chemical reactions. For instance, this compound can undergo a Finkelstein reaction with sodium bromide (NaBr) in a suitable solvent like dimethylformamide (DMF) to yield 6-bromo-5,5-dimethylhex-1-ene .

The conversion can be readily followed using the spectroscopic methods described:

GC-MS: The molecular ion peak would shift from m/z 238 for the starting material to a characteristic pair of peaks for the bromo-product at m/z 190 and 192, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

IR Spectroscopy: The C-I stretching band (500-600 cm⁻¹) would disappear, and a new C-Br stretching band would appear in the range of 550-650 cm⁻¹.

NMR Spectroscopy: The chemical shifts of the protons and carbons at the 6-position would change significantly. The -CH₂Br protons in the product are expected to appear at a slightly more downfield position (~3.4 ppm) compared to the -CH₂I protons of the reactant (~3.2 ppm). Similarly, the ¹³C chemical shift for C-6 would shift from ~10 ppm to a more deshielded value of around 35-40 ppm for the bromo-analogue. These distinct spectral changes allow for a clear and quantitative assessment of the reaction's progress and the purity of the final product.

Computational Chemistry Approaches to 6 Iodo 5,5 Dimethylhex 1 Ene and Analogous Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide a good balance between accuracy and computational cost. It is particularly well-suited for studying the electronic structure and energetics of molecules, making it an invaluable tool for elucidating reaction mechanisms.

Reactions involving haloalkenes such as 6-iodo-5,5-dimethylhex-1-ene can proceed through various reactive intermediates, including radicals, carbanions, and carbenes. allen.in DFT calculations are instrumental in determining the feasibility of these different pathways by calculating the energies of the intermediates and the transition states that connect them.

Radical Intermediates: The homolytic cleavage of the carbon-iodine bond in this compound can generate a primary alkyl radical. DFT studies can model this process and the subsequent reactions of the radical, such as intramolecular cyclization. scirp.orgnih.gov For instance, in the context of radical cyclization reactions, DFT can be used to predict the regioselectivity of the ring closure. scirp.org The formation of cyclized products in reactions involving a cyclizable radical probe is often considered evidence for the presence of a radical intermediate. However, the absence of such products does not definitively rule out radical intermediates. epdf.pub

Carbanion Intermediates: Heterolytic cleavage of the C-I bond, potentially facilitated by a strong base, can lead to the formation of a carbanion. allen.in DFT calculations can assess the stability of this carbanion and its subsequent reactivity. The presence of electron-withdrawing groups can influence the stability and reactivity of carbanionic species.

Carbene Intermediates: Carbenes are neutral, divalent carbon species that are highly reactive. allen.insinica.edu.tw While less common for a simple haloalkane, under specific conditions, such as treatment with a very strong base leading to α-elimination, a carbene intermediate could be formed. DFT calculations can be employed to investigate the energetics of carbene formation and its subsequent reactions, such as insertions or cycloadditions. mdpi.comresearchgate.net The electronic structure of carbenes, whether singlet or triplet, significantly influences their reactivity, and DFT can predict the relative energies of these states. sinica.edu.tw

| Intermediate | Relative Energy (kcal/mol) | Key Structural Features |

|---|---|---|

| Primary Radical | 0 (Reference) | sp²-hybridized radical center |

| Primary Carbanion | +45 | sp³-hybridized anionic carbon |

| Singlet Carbene | +70 | Divalent carbon with paired non-bonding electrons |

| Triplet Carbene | +62 | Divalent carbon with unpaired non-bonding electrons |

DFT is a powerful tool for locating and characterizing transition state (TS) structures, which represent the energy maxima along a reaction coordinate. nih.govcam.ac.uk By analyzing the geometry and energy of these transition states, one can understand the feasibility and stereochemical outcome of intramolecular reactions.

Intramolecular Rearrangements: For a molecule like this compound, potential rearrangements could involve hydride shifts or skeletal reorganizations. DFT calculations can map the potential energy surface for these rearrangements, identifying the transition states and intermediates involved. pku.edu.cn This allows for the determination of activation barriers, which are crucial for predicting reaction rates.

Intramolecular Cyclizations: The intramolecular cyclization of the radical derived from this compound is a key reaction pathway. DFT calculations can be used to model the transition states for different modes of cyclization (e.g., 5-exo vs. 6-endo). scirp.orgacs.org These calculations can explain the observed regioselectivity and stereoselectivity of such reactions. scirp.org For example, studies on similar systems have shown that the preference for exo-cyclization can be rationalized by analyzing the energies of the corresponding chair-like and boat-like transition states. scirp.org

| Cyclization Mode | Transition State Geometry | Activation Barrier (kcal/mol) | Predicted Product |

|---|---|---|---|

| 5-exo-trig | Chair-like | 7.5 | (1,1-dimethylcyclopentyl)methyl radical |

| 6-endo-trig | Chair-like | 10.2 | 2,2-dimethylcyclohexyl radical |

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathway Mapping

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. mun.ca By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and map out reaction pathways. nih.govrsc.orgmdpi.comnih.gov

For this compound, MD simulations can be used to:

Perform Conformational Analysis: The flexible alkyl chain of this compound can adopt numerous conformations. nih.govacs.org MD simulations can sample these different conformations, providing insights into their relative populations and the energy barriers for interconversion. nih.govmdpi.com This information is crucial for understanding how the molecule's shape influences its reactivity.

Map Reaction Pathways: By using advanced techniques like accelerated MD or metadynamics, it is possible to simulate chemical reactions and map out the entire reaction pathway. nih.govrsc.org This can reveal complex reaction mechanisms that might not be apparent from static DFT calculations alone. For instance, MD simulations could be used to visualize the cyclization process of the this compound radical, tracking the changes in geometry as the reaction proceeds.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. aimspress.comaimspress.comeuropa.euresearchgate.netresearchgate.netnih.gov While often used in drug discovery, QSAR can also be applied to predict the reactivity of chemicals.

For a class of compounds like haloalkenes, a QSAR model could be developed to predict the reactivity of this compound in a particular reaction. aimspress.comeuropa.eunih.govnih.govresearchgate.netrsc.org This would involve:

Data Set Collection: Gathering experimental data on the reactivity of a series of haloalkenes.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic descriptors. For haloalkenes, descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which reflects electrophilicity, and molar refractivity can be important. aimspress.comeuropa.eu

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that relates the descriptors to the observed reactivity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques. nih.gov

A successful QSAR model could then be used to predict the reactivity of this compound without the need for further experiments.

| Descriptor | Description | Relevance to Reactivity |

|---|---|---|

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Energy of the lowest energy orbital that is not occupied by an electron. | Indicates the susceptibility of the molecule to nucleophilic attack (electrophilicity). aimspress.comeuropa.eu |

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Energy of the highest energy orbital that is occupied by an electron. | Indicates the ability of the molecule to donate electrons (nucleophilicity). nih.gov |

| Log P (Octanol-water partition coefficient) | A measure of the molecule's hydrophobicity. | Can influence reaction rates in multiphase systems. aimspress.com |

| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | Related to the volume of the molecule and intermolecular dispersion forces. aimspress.comaimspress.com |

Future Research Directions and Perspectives in 6 Iodo 5,5 Dimethylhex 1 Ene Chemistry

Development of Novel Catalytic Transformations Involving Organoiodine and Alkene Moieties

The presence of both an alkyl iodide and an alkene in 6-iodo-5,5-dimethylhex-1-ene offers a rich playground for the development of new catalytic reactions. Future research is poised to exploit these functionalities for efficient bond formations and molecular constructions.

A primary area of focus will be the development of catalytic systems that can selectively activate either the C-I bond or the C=C double bond, or ideally, both in a controlled manner. Transition metal catalysis, particularly with earth-abundant metals like cobalt, iron, and manganese, presents a promising and sustainable avenue for exploration. nih.gov Photocatalysis, using visible light to initiate radical reactions under mild conditions, is another key area. nih.gov Research could focus on developing photocatalytic systems that enable efficient atom transfer radical cyclization (ATRC) of this compound to form functionalized cyclopentane (B165970) derivatives. nih.gov

Future catalytic endeavors could also explore dual-catalytic systems where one catalyst activates the alkyl iodide and another engages the alkene, leading to complex multi-component reactions. For instance, merging photoredox catalysis with nickel catalysis could enable novel carbonylative coupling reactions. acs.org The development of enantioselective catalytic processes will be crucial to unlock the full synthetic potential of this compound, allowing for the creation of chiral molecules for pharmaceutical applications.

Exploration of New Mechanistic Paradigms and Reactivity Modes

A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for the rational design of new synthetic methods. The compound is an excellent substrate for studying radical-mediated processes.

Future mechanistic studies will likely focus on elucidating the intricate details of radical generation, propagation, and termination steps in its reactions. The use of radical clock experiments, where the substrate is designed to undergo a predictable rearrangement if a radical intermediate is formed, will continue to be a valuable tool. For example, the cyclization of similar 6-iodohex-1-ene (B3048985) derivatives has been used to confirm the presence of alkyl radical intermediates in various reactions. nih.gov

The exploration of radical-polar crossover reactions represents another exciting frontier. acs.org In such reactions, a radical intermediate generated from the C-I bond homolysis could be oxidized or reduced to a charged species, which then undergoes polar reactions. This would open up new reactivity patterns that are not accessible through purely radical or purely ionic pathways. Advanced computational studies will also play a vital role in modeling reaction pathways, transition states, and predicting reactivity, providing insights that are often difficult to obtain through experiments alone.

Integration into Advanced Total Synthesis Strategies for Natural Products and Pharmaceuticals

The ability of this compound to form cyclic structures, particularly cyclopentane rings, makes it a potentially valuable building block in the total synthesis of natural products and pharmaceuticals. The 1,1-dimethylcyclopentane (B44176) motif is a structural feature present in some natural products.

Future research will likely see the incorporation of this compound and its derivatives into synthetic routes for complex target molecules. Its use in tandem or cascade reactions, where multiple bonds are formed in a single operation, could significantly improve synthetic efficiency. acs.org For example, a radical cyclization of this compound could be followed by a cross-coupling reaction at the newly formed C-I bond, allowing for the rapid construction of highly functionalized cyclopentane derivatives.

The development of stereoselective cyclization methods will be paramount for its application in the synthesis of chiral molecules. The resulting functionalized cyclopentanes could serve as key intermediates in the synthesis of various bioactive compounds. While direct applications are still emerging, the potential is evident from the widespread use of similar building blocks in complex synthesis.

Green Chemistry Approaches to the Synthesis and Reactivity of the Compound

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly important in modern organic synthesis. Future research on this compound will undoubtedly be guided by these principles. numberanalytics.comrsc.org

For the synthesis of this compound itself, research will focus on developing more sustainable methods that avoid hazardous reagents and minimize waste. This could involve the use of greener solvents, such as water or ionic liquids, and the development of catalytic methods that replace stoichiometric reagents. rsc.orgresearchgate.net Biocatalytic approaches, using enzymes like haloalkane dehalogenases or halogenases, could offer highly selective and environmentally benign routes for its synthesis and functionalization. nih.govnih.govresearchgate.net

In terms of its reactivity, the shift towards photocatalytic and electrochemical methods for initiating its reactions is a significant step towards greener chemistry. nih.govnih.gov These methods often operate under mild conditions, reduce the need for toxic initiators like organotin compounds, and can be powered by renewable energy sources. nih.govresearchgate.net The development of reactions in aqueous media would further enhance the green credentials of its chemistry. rsc.orgresearchgate.net

Q & A

Q. What synthetic routes are most effective for preparing 6-Iodo-5,5-dimethylhex-1-ene, and how can reaction conditions be optimized?

Methodological Answer:

- Step 1: Compare existing methods (e.g., halogenation of alkenes, iodination via radical pathways). Use kinetic studies to assess reaction rates under varying temperatures (20–80°C) and solvents (polar vs. nonpolar).

- Step 2: Optimize iodine stoichiometry and catalyst selection (e.g., CuI vs. Pd-based catalysts) using Design of Experiments (DoE) frameworks to minimize side products .

- Step 3: Validate purity via GC-MS or HPLC, prioritizing solvent systems that reduce iodinated byproducts .

Q. How can spectroscopic techniques (NMR, IR) reliably characterize this compound?

Methodological Answer:

- NMR Analysis: Assign δ¹³C and δ¹H shifts using DEPT-135 and HSQC to resolve overlapping signals from dimethyl and iodo groups. Compare with computational predictions (DFT) to validate assignments .

- IR Interpretation: Focus on C-I stretch (500–600 cm⁻¹) and alkene C=C (1640–1680 cm⁻¹). Use deuterated solvents to avoid interference in fingerprint regions .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported regioselectivity during this compound’s participation in cross-coupling reactions?

Methodological Answer:

- Step 1: Conduct kinetic isotope effect (KIE) studies to distinguish between concerted (no KIE) and stepwise (significant KIE) mechanisms.

- Step 2: Use computational modeling (e.g., DFT, MD simulations) to map transition states and steric effects from the dimethyl groups .

- Step 3: Compare catalytic systems (e.g., Pd vs. Ni) to identify ligand effects on regioselectivity .

Q. How can AI-driven spectral elucidation resolve ambiguities in structural characterization of derivatives?

Methodological Answer:

- Step 1: Train neural networks on spectral databases (¹H/¹³C NMR, IR) of iodinated alkenes to predict shifts for novel derivatives.

- Step 2: Validate predictions against experimental data, prioritizing discrepancies (e.g., anomalous C-I coupling constants) for manual reanalysis .

- Step 3: Integrate fragment-based algorithms (e.g., CISOC-SES) to automate structure-spectra correlations .

Q. What strategies address reproducibility challenges in synthesizing enantiomerically pure derivatives of this compound?

Methodological Answer:

- Chiral Resolution: Test chiral stationary phases (CSPs) in HPLC (e.g., cellulose vs. amylose derivatives) and optimize mobile-phase composition .

- Asymmetric Synthesis: Screen chiral ligands (e.g., BINAP, Salen) in catalytic cycles, monitoring enantiomeric excess (ee) via circular dichroism .

Contradiction Analysis Framework

- Literature Gaps: Compare datasets from peer-reviewed studies (e.g., conflicting reaction yields) by auditing experimental parameters (catalyst purity, inert atmosphere integrity) .

- Computational Validation: Use Gaussian or ORCA to simulate disputed reaction pathways, identifying thermodynamic vs. kinetic control discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.